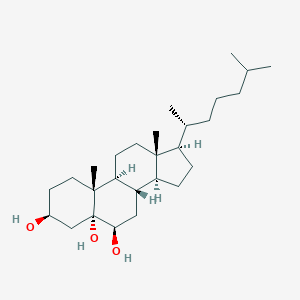

3beta,5alpha,6beta-Trihydroxycholestane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMFNKXZULYSOQ-RUXQDQFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862612 | |

| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b,5a,6b-Cholestanetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1253-84-5 | |

| Record name | Cholestane-3β,5α,6β-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestane-3,5,6-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1253-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1253-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.,5.ALPHA.,6.BETA.-TRIHYDROXYCHOLESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XAB8PH90A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3b,5a,6b-Cholestanetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Pathways of 3beta,5alpha,6beta Trihydroxycholestane

Formation from Cholesterol via Free Radical Oxidation

The biosynthesis of 3β,5α,6β-Trihydroxycholestane is often initiated by the non-enzymatic, free radical-mediated oxidation of cholesterol. researchgate.net This process is a key event in lipid peroxidation, where reactive oxygen species (ROS) attack the double bond of the cholesterol molecule. nih.gov Cholesterol is moderately susceptible to oxidation. nih.gov The free radical chain oxidation of lipids involves a propagation reaction where a peroxyl radical can either abstract a hydrogen atom or add to a double bond. nih.gov In the case of cholesterol, this leads to the formation of cholesterol epoxides. researchgate.net

Role of Cholestan-5,6-Epoxide as a Key Intermediate

A pivotal intermediate in the synthesis of 3β,5α,6β-Trihydroxycholestane is cholestan-5,6-epoxide. researchgate.net This epoxide is formed as a result of the free radical oxidation of cholesterol. researchgate.net Specifically, two diastereomeric forms of cholesterol epoxide are generated: cholesterol 5α,6α-epoxide and cholesterol 5β,6β-epoxide. nih.gov The formation of these epoxides is a critical step, as they serve as the direct substrate for the subsequent enzymatic hydration reaction. nih.govnih.gov Studies have shown that in some in vitro systems, the β-epoxides are formed in a three- to fourfold excess over the α-epoxides during the nonspecific tissue oxidation of sterols. nih.gov

Catalytic Action of Cholesterol Epoxide Hydrolase in 3β,5α,6β-Trihydroxycholestane Formation

The conversion of cholestan-5,6-epoxide to 3β,5α,6β-Trihydroxycholestane is catalyzed by the microsomal enzyme cholesterol epoxide hydrolase (ChEH). researchgate.netnih.gov This enzyme facilitates the hydrolysis of the epoxide ring, adding a water molecule to form the diol. wikipedia.orgebi.ac.uk Research has demonstrated that hepatic cholesterol-epoxide hydrolase can convert both the 5α,6α- and 5β,6β-epoxide diastereomers to cholestane-3β,5α,6β-triol with equal efficiency. nih.gov Kinetic analyses have revealed that both diastereomers bind to the same catalytic site on the enzyme. nih.gov

The catalytic activity of cholesterol epoxide hydrolase is crucial for the detoxification of potentially harmful cholesterol epoxides and for the production of the triol, which has its own biological significance. The enzyme is subject to product inhibition by cholestanetriol itself. nih.gov

Table 1: Kinetic Parameters of Hepatic Cholesterol Epoxide Hydrolase

| Substrate | Apparent K_m (μM) | Inhibitor | Apparent K_i (μM) |

| Cholesterol 5α,6α-epoxide | 3.69 | Cholestanetriol | 10.8 |

| Cholesterol 5β,6β-epoxide | 4.42 | Cholestanetriol | 6.8 |

| Data derived from kinetic analysis of hepatic cholesterol-epoxide hydrolase. nih.gov |

Comparative Analysis of Biosynthetic Routes for Related Oxysterols

While 3β,5α,6β-Trihydroxycholestane is formed via a pathway involving epoxide intermediates, other oxysterols are synthesized through different enzymatic routes. The biosynthesis of major oxysterols such as 7α-hydroxycholesterol, 27-hydroxycholesterol, 24S-hydroxycholesterol, and 25-hydroxycholesterol (B127956) is predominantly catalyzed by specific cytochrome P450 enzymes. researchgate.net These enzymes introduce hydroxyl groups at different positions on the cholesterol molecule, leading to a diverse array of oxysterols with distinct biological functions. researchgate.netnih.gov

For instance, 27-hydroxycholesterol, the most abundant oxysterol in plasma, is synthesized by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). researchgate.net This is in contrast to the formation of 3β,5α,6β-Trihydroxycholestane, which relies on an initial non-enzymatic oxidation followed by the action of a hydrolase. The alternative "acidic" pathway of cholesterol metabolism, initiated by mitochondrial CYP27A1, is a key source of regulatory oxysterols like (25R)-26-hydroxycholesterol and 25-hydroxycholesterol. nih.govresearchgate.net

Table 2: Comparison of Biosynthetic Pathways for Selected Oxysterols

| Oxysterol | Key Enzyme(s) | Precursor | Primary Location of Synthesis |

| 3β,5α,6β-Trihydroxycholestane | Cholesterol Epoxide Hydrolase | Cholestan-5,6-epoxide | Various tissues (microsomes) |

| 7α-Hydroxycholesterol | Cholesterol 7α-hydroxylase (CYP7A1) | Cholesterol | Liver (endoplasmic reticulum) |

| 27-Hydroxycholesterol | Sterol 27-hydroxylase (CYP27A1) | Cholesterol | Various tissues, including macrophages (mitochondria) researchgate.net |

| 24S-Hydroxycholesterol | Cholesterol 24-hydroxylase (CYP46A1) | Cholesterol | Brain (endoplasmic reticulum) |

| 25-Hydroxycholesterol | Cholesterol 25-hydroxylase (CH25H) | Cholesterol | Various tissues (endoplasmic reticulum) |

This comparative analysis highlights the diverse mechanisms that have evolved for the synthesis of different oxysterols, reflecting their specialized roles in cholesterol homeostasis and other physiological processes.

Metabolic Fate and Catabolism of 3beta,5alpha,6beta Trihydroxycholestane

Conversion to Bile Acids via Acidic Pathway Branches

3beta,5alpha,6beta-Trihydroxycholestane enters novel branches of the acidic pathway for bile acid biosynthesis. researchgate.net Unlike the classic "neutral" pathway that initiates with 7α-hydroxylation of cholesterol, the acidic pathway begins with the hydroxylation of the sterol side chain. For this compound, this involves initial modifications to the side chain, which then undergo further enzymatic reactions to form C24-bile acids. The ultimate bile acid product of this specific metabolic route is 3β,5α,6β-trihydroxycholanoic acid. researchgate.netmedrxiv.orgmedrxiv.org

Hydroxylation and Carboxylation Processes (e.g., (25R)26-hydroxylation)

The initial and rate-limiting step in the catabolism of the this compound side chain is hydroxylation. The mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) is responsible for catalyzing the (25R)26-hydroxylation of this compound. This reaction leads to the formation of 3beta,5alpha,6beta,26-tetrol. Following this initial hydroxylation, the terminal methyl group is further oxidized to a carboxylic acid, a process also mediated by CYP27A1.

In addition to 26-hydroxylation, 24-hydroxylation of the side chain also occurs, creating another branch in the metabolic pathway. researchgate.net This hydroxylation at the C-24 position results in the formation of 3beta,5alpha,6beta,24-tetraHCa. researchgate.net

Side-Chain Shortening Mechanisms in this compound Catabolism

Following the initial hydroxylation and carboxylation of the side chain, the resulting C27-bile acid intermediates undergo a process of side-chain shortening to form mature C24-bile acids. This shortening occurs within the peroxisomes through a mechanism analogous to the beta-oxidation of fatty acids. The C27-bile acid intermediate is first activated to its coenzyme A (CoA) thioester. This activated molecule is then transported into the peroxisome for subsequent enzymatic degradation.

The peroxisomal beta-oxidation cascade involves a series of reactions that sequentially remove a three-carbon unit (as propionyl-CoA) from the side chain, ultimately yielding a C24-bile acid-CoA ester. This C24-bile acid-CoA is then conjugated with either glycine or taurine before being secreted into the bile.

Characterization of Enzymes Involved in this compound Metabolism

Several key enzymes are involved in the intricate process of converting this compound into bile acids.

| Enzyme | Abbreviation | Function |

| Sterol 27-hydroxylase | CYP27A1 | Catalyzes the initial (25R)26-hydroxylation of the side chain. |

| Bile acid-CoA synthetase | BACS | Activates the C27-bile acid intermediates by converting them to their CoA thioesters. explorationpub.comfrontiersin.orgnih.gov |

| α-methylacyl-CoA racemase | AMACR | Catalyzes the racemization of the C25 chiral center of the C27-bile acid-CoA from the R- to the S-configuration, a necessary step for subsequent oxidation. explorationpub.com |

| Acyl-coenzyme A oxidase 2 | ACOX2 | Oxidizes the 25S-isomers of the C27-bile acid-CoA, introducing a double bond at the C-24 position. explorationpub.comfrontiersin.org |

| D-bifunctional protein | DBP | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the hydration of the C-24 double bond and subsequent oxidation to a 24-keto group. explorationpub.com |

| Sterol carrier protein X | SPCx | A peroxisomal thiolase that catalyzes the final step of side-chain shortening, cleaving a propionyl-CoA unit to yield the C24-bile acid-CoA. frontiersin.org |

Identification and Characterization of Downstream Metabolites

The metabolism of this compound gives rise to several identifiable downstream metabolites.

| Metabolite | Description |

| 3beta,5alpha,6beta,26-tetrol | The initial product of (25R)26-hydroxylation by CYP27A1. researchgate.net |

| 3beta,5alpha,6beta,24-tetraHCa | Formed through the 24-hydroxylation of the side chain. researchgate.net |

| 3β,5α,6β-trihydroxycholanoic acid | The final C24-bile acid product resulting from the complete side-chain shortening of this compound. researchgate.netmedrxiv.orgmedrxiv.org |

| Cholestane-3beta,5alpha-diol-6-one | A neutral metabolite identified in animal studies. nih.gov |

| Fatty acid esters of this compound | Another class of neutral metabolites observed in animal studies. nih.gov |

Cellular and Molecular Mechanisms of 3beta,5alpha,6beta Trihydroxycholestane Action

Modulation of Cellular Signaling Pathways (e.g., Smoothened (SMO) activity)

Sterols are crucial for the activation of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, which is vital in embryonic development and cancer. Sterols, including cholesterol and its oxidized derivatives like oxysterols, are thought to activate SMO by binding to its extracellular cysteine-rich domain (CRD). This binding is believed to induce a significant conformational change in the CRD, which is then transmitted to the seven-transmembrane domain of SMO. This allosteric change shifts SMO into an active state, allowing it to trigger downstream signaling cascades. While the endogenous activator of SMO is proposed to be cholesterol itself, various oxysterols have also been shown to bind and modulate SMO activity. The activation mechanism involves the breaking of a unique inhibitory π-cation lock within the SMO protein structure. As an oxysterol, 3beta,5alpha,6beta-Trihydroxycholestane is implicated in this signaling pathway, likely following the general mechanism of sterol-mediated SMO activation.

Induction of Programmed Cell Death Mechanisms

This compound is a known inducer of cell death, employing several interconnected mechanisms to achieve this effect.

Endoplasmic Reticulum Stress Activation

In human lung carcinoma A549 cells, this compound has been shown to induce an endoplasmic reticulum (ER) stress response. nih.gov This is evidenced by the upregulation of key ER stress marker proteins. The mechanism appears to be mediated by an increase in reactive oxygen species (ROS), which disrupts the protein folding capacity of the ER, leading to an accumulation of unfolded or misfolded proteins and thereby triggering the unfolded protein response (UPR). nih.gov

Autophagy Induction

Concurrent with ER stress, this compound also stimulates autophagy in A549 cells. nih.gov Autophagy, a cellular process of self-digestion of damaged organelles and proteins, is enhanced by the compound. This process is also linked to the generation of ROS. nih.gov In the context of this compound's action, the upregulation of autophagy is not a survival mechanism but rather contributes to the cytotoxic effects, accelerating the cell death process in A549 cells. nih.gov

Differential Effects on Apoptosis and Necrosis in Specific Cell Lines (e.g., A549, U937, CaCo-2, HepG2)

This compound has been identified as a potent inducer of apoptosis in various cancer cell lines. nih.gov

In A549 cells , treatment with this compound leads to multiple forms of cell death. nih.gov While it is a known apoptosis inducer, studies show that apoptosis accounts for a portion, but not all, of the observed cell death, suggesting that other mechanisms, such as autophagy-related cell death, are also at play. nih.gov

| Mechanism | Key Findings | Mediators |

|---|---|---|

| ER Stress | Induces ER stress response | Reactive Oxygen Species (ROS) |

| Autophagy | Enhances autophagy flux, contributing to cytotoxicity | Reactive Oxygen Species (ROS) |

| Apoptosis | Induces apoptosis, but other cell death modes are also involved | Not fully elucidated |

For U937 (human myeloid leukemia), CaCo-2 (human colorectal adenocarcinoma), and HepG2 (human liver carcinoma) cell lines, while this compound is known to be cytotoxic, specific studies detailing the differential induction of apoptosis versus necrosis by this particular compound are not extensively available in the current literature. However, studies on other oxysterols in these cell lines provide some context. For instance, in U937 cells, other oxysterols have been shown to induce apoptosis through pathways that may or may not involve the depletion of cellular antioxidants like glutathione (B108866).

Interactions with Ion Channels and Neuronal Excitability (e.g., Voltage-Gated Sodium Channels)

Beyond its effects on cell death, this compound also interacts with key components of the nervous system. It has been demonstrated to bind to voltage-gated sodium channels (Nav). This interaction has a functional consequence, as the compound can negatively modulate the action potential bursts of hippocampal neurons. By binding to these channels, it suppresses neuronal hyperexcitability, suggesting a potential role in modulating neuronal signaling and excitability.

Pathophysiological Implications of 3beta,5alpha,6beta Trihydroxycholestane

Role in Cholesterol Homeostasis and Dyslipidemia

3beta,5alpha,6beta-Trihydroxycholestane is an oxysterol, a class of molecules formed from the oxidation of cholesterol. While part of normal metabolism, the accumulation of specific oxysterols is linked to cellular dysfunction. This compound is classified as a hypolipidemic agent, a substance that lowers lipid levels in the blood nih.gov. Its presence and concentration are indicative of the body's cholesterol status and can be altered in states of dyslipidemia. Research indicates that this oxysterol is involved in pathways that regulate cholesterol, and its abnormal levels are often associated with disorders of cholesterol trafficking and metabolism.

Association with Oxidative Stress and Cellular Damage

There is substantial evidence linking this compound to the induction of oxidative stress and subsequent cellular damage. Studies have shown that this compound can enhance the production of reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), within mitochondria nih.gov. This increase in ROS can lead to oxidative damage of mitochondrial membrane lipids and proteins nih.gov.

The mechanism involves the stimulation of mitochondrial electron transfer chain complexes I and II and the inhibition of antioxidant enzymes like glutathione (B108866) peroxidase nih.gov. This cascade of events results in mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore, a decrease in mitochondrial membrane potential, and the release of cytochrome c, a key step in initiating apoptosis or programmed cell death nih.gov. Further research has demonstrated that in vascular smooth muscle cells, this oxysterol promotes calcification, a process also linked to increased ROS generation and apoptosis nih.gov. The damaging effects could be mitigated by antioxidants, highlighting the central role of oxidative stress in the molecule's pathological actions nih.govnih.gov.

Biomarker Potential in Neuropsychiatric Disorders (e.g., Schizophrenia)

While this compound has been extensively studied as a biomarker for certain neurodegenerative diseases, its specific link to neuropsychiatric disorders like schizophrenia is not as well-established in current research. It is, however, a prominent biomarker for Niemann-Pick disease type C (NPC), a condition that presents with severe neurological and psychiatric symptoms nih.govorpha.net. The progressive neurological decline in NPC underscores the compound's relevance in brain pathology. Further investigation is required to determine if this compound has a direct biomarker potential for primary neuropsychiatric disorders such as schizophrenia.

Involvement in Inherited Metabolic Disorders:

This oxysterol is a crucial diagnostic marker and likely a pathogenic contributor to several inherited metabolic diseases rooted in cholesterol metabolism.

Niemann-Pick Disease Type C Pathogenesis

Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes. orpha.netmdpi.com These mutations lead to a defect in the intracellular trafficking of cholesterol, causing its accumulation, along with other lipids, in lysosomes nih.govmdpi.com. This compound is one of the most significant and sensitive biomarkers for NPC nih.govnih.gov. Its levels are markedly elevated in the plasma of NPC patients nih.govresearchgate.net. The accumulation of this oxysterol is a direct consequence of the lysosomal cholesterol storage defect and is used as a first-line diagnostic screening tool for the disease orpha.net. The high concentration of this cytotoxic oxysterol likely contributes to the cellular damage and neurodegeneration characteristic of NPC.

| Biomarker Profile in Niemann-Pick Type C nih.govnih.gov | |

| Biomarker | Finding |

| cholestane-3β,5α,6β-triol (CT) | Levels are significantly elevated; considered a sensitive biomarker for NPC. |

| 7-ketocholesterol (7-KC) | Levels can be high, but it is considered a very unspecific biomarker. |

Contribution to Smith-Lemli-Opitz Syndrome

Smith-Lemli-Opitz syndrome (SLOS) is another inherited disorder of cholesterol metabolism, but its primary defect lies in cholesterol synthesis, not trafficking. wikipedia.orgmedscape.com It is caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which catalyzes the final step in cholesterol production. wikipedia.orgmedlineplus.govnih.gov This leads to low plasma cholesterol levels and a buildup of the precursor 7-dehydrocholesterol (7DHC). medscape.com While this compound levels have been analyzed in SLOS patients, studies have shown that unlike in NPC, its levels are not significantly elevated in this condition nih.gov. Therefore, its primary role in SLOS is not as a major accumulating metabolite contributing to the core pathology, but rather its study helps to differentiate SLOS from other lipid disorders like NPC.

| Metabolic Profile in Inherited Cholesterol Disorders | |

| Disorder | Primary Defect |

| Niemann-Pick Disease Type C | Defective intracellular cholesterol trafficking (NPC1/NPC2 proteins) orpha.netmdpi.com |

| Smith-Lemli-Opitz Syndrome | Deficient cholesterol synthesis (DHCR7 enzyme) wikipedia.orgmedscape.com |

Contribution to Hematological Conditions (e.g., Sickle Cell Disease)

Current research does not provide a clear or established link between this compound and hematological conditions such as sickle cell disease. The pathophysiology of sickle cell disease is primarily driven by the polymerization of abnormal hemoglobin S, leading to red blood cell sickling, hemolysis, and vaso-occlusion. While lipid alterations and oxidative stress are components of sickle cell disease pathology, a specific role for this compound has not been prominently identified in the available scientific literature.

Implications in Cardiovascular Disease Development

This compound, a cholesterol oxidation product, has been implicated in the pathogenesis of cardiovascular disease through various mechanisms. Research has highlighted its role in promoting vascular smooth muscle cell (VSMC) calcification and impairing endothelial barrier function, both of which are critical events in the development of atherosclerosis.

Studies have demonstrated that this oxysterol can induce a cascade of events within the vascular wall, contributing to the formation and progression of atherosclerotic plaques. Its effects on key cell types involved in atherosclerosis, namely vascular smooth muscle cells and endothelial cells, underscore its potential as a significant contributor to cardiovascular pathology. Furthermore, there is evidence to suggest its involvement in macrophage cholesterol uptake and the development of atherosclerotic lesions.

Detailed Research Findings on Vascular Smooth Muscle Cell (VSMC) Calcification

A pivotal study investigated the impact of this compound, referred to as Triol in the study, on rat vascular smooth muscle cells. The findings revealed that the compound promotes the calcification of these cells, a process that contributes to the hardening of arteries in atherosclerosis. nih.gov

The research team observed several key effects of this compound on VSMCs:

Increased Calcifying Nodule Formation: Treatment with the compound led to a greater number of calcifying nodules, which are characteristic of vascular calcification. nih.gov

Enhanced Calcium Deposition: There was a significant increase in the deposition of calcium in the extracellular matrix of the VSMCs. nih.gov

Elevated Alkaline Phosphatase (ALP) Activity: ALP is a marker of osteoblastic differentiation, and its increased activity in VSMCs suggests a shift towards a bone-forming phenotype, contributing to calcification. nih.gov

Induction of Apoptosis: The compound was found to increase apoptosis, or programmed cell death, in the nodular cells. Apoptotic bodies can act as nucleation sites for calcification. nih.gov

Generation of Reactive Oxygen Species (ROS): this compound induced the production of ROS in a dose- and time-dependent manner. The study also showed that antioxidants could lessen the compound's effects on calcium deposition, ALP activity, and apoptosis, suggesting that oxidative stress is a key mechanism. nih.gov

These findings were further supported by another study which explored the interaction between endothelial cells, macrophages, and VSMC calcification in the presence of this compound. biosynth.com This research indicated that while endothelial cells could inhibit VSMC calcification, macrophages promoted it, and this effect was enhanced by the presence of the oxysterol, likely through the secretion of soluble factors like ROS. biosynth.com

Interactive Data Table: Effect of this compound on Vascular Smooth Muscle Cells

| Parameter | Observation | Implication in Cardiovascular Disease | Reference |

| Calcifying Nodule Formation | Increased | Contributes to arterial hardening | nih.gov |

| Calcium Deposition | Increased | Promotes atherosclerosis | nih.gov |

| Alkaline Phosphatase (ALP) Activity | Increased | Indicates osteoblastic differentiation of VSMCs | nih.gov |

| Apoptosis | Increased | Provides nucleation sites for calcification | nih.gov |

| Reactive Oxygen Species (ROS) | Increased | Induces cellular damage and promotes calcification | nih.gov |

Detailed Research Findings on Endothelial Dysfunction

The endothelium plays a crucial role in maintaining vascular health, and its dysfunction is an early step in the development of atherosclerosis. A study published in Atherosclerosis investigated the effect of this compound on the barrier function of cultured endothelial cell monolayers. nih.gov

The key findings of this research include:

Increased Albumin Transfer: Exposure to the compound significantly increased the transfer of albumin across the endothelial cell monolayers. This indicates a breakdown of the endothelial barrier, making it more permeable. nih.gov

Time and Concentration-Dependent Effect: The impact on endothelial barrier function was dependent on both the concentration of the compound and the duration of exposure. nih.gov

Morphological Changes: The study observed morphological disturbances in the endothelial cell monolayers after prolonged exposure to the compound. nih.gov

These results suggest that this compound can compromise the integrity of the endothelium, allowing for the infiltration of plasma components into the arterial wall, a critical event in the initiation of atherosclerotic lesions.

Interactive Data Table: Effect of this compound on Endothelial Cells

| Parameter | Observation | Implication in Cardiovascular Disease | Reference |

| Albumin Transfer Across Endothelium | Increased | Indicates impaired endothelial barrier function | nih.gov |

| Endothelial Cell Morphology | Perturbed | Suggests cellular damage | nih.gov |

Furthermore, additional research indicates that this compound is being investigated as a potential therapeutic target in atherosclerosis. biosynth.com Studies in mouse models have suggested that it can inhibit the uptake of cholesterol by macrophages and lead to a reduction in the accumulation of atherosclerotic lesions. biosynth.com This highlights the complex and multifaceted role of this oxysterol in the development of cardiovascular disease.

Advanced Analytical Methodologies for 3beta,5alpha,6beta Trihydroxycholestane in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification and Characterization

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of oxysterols, including 3beta,5alpha,6beta-Trihydroxycholestane. nih.gov This powerful combination allows for the separation of the analyte from complex mixtures, followed by its sensitive and specific detection. The optimization of both the chromatographic separation and mass spectrometric detection is crucial for achieving reliable and accurate results in different tissue types. nih.gov

Application of Charge-Tagging Mass Spectrometry for Enhanced Detection

A significant challenge in the analysis of oxysterols like this compound is their poor ionization efficiency in electrospray ionization (ESI), a common ionization technique in LC-MS. To address this, a strategy known as charge-tagging has been successfully implemented. This involves derivatizing the oxysterol with a reagent that introduces a permanently charged group into the molecule. nih.gov

One of the most effective reagents for this purpose is Girard's Reagent P (GP). psu.edu This reagent reacts with the ketone group of the oxidized oxysterol to introduce a quaternary ammonium (B1175870) group, which carries a permanent positive charge. This pre-charged derivative of this compound exhibits significantly enhanced ESI response, leading to a substantial improvement in the sensitivity of the LC-MS analysis. nih.gov

Utilization of Multistage Fragmentation Techniques for Structural Elucidation

The structural complexity and the presence of numerous isomers among oxysterols necessitate robust techniques for their unambiguous identification. Multistage fragmentation (MSn), particularly MS3, in conjunction with high-resolution mass spectrometry, provides a powerful tool for the detailed structural elucidation of compounds like this compound. nih.gov

In this technique, the derivatized molecule is first isolated in the mass spectrometer and subjected to collision-induced dissociation to generate fragment ions (MS2). A specific fragment ion is then selected and further fragmented to produce a third generation of fragments (MS3). The resulting fragmentation pattern is highly specific to the structure of the original molecule, allowing for the confident identification of this compound and its differentiation from other isomeric oxysterols. frontiersin.org

Implementation of Reconstructed Ion Chromatograms (RICs) and Multiple Reaction Monitoring (MRM) in Oxysterol Profiling

For the quantitative analysis of this compound in complex biological samples, reconstructed ion chromatograms (RICs) and multiple reaction monitoring (MRM) are widely employed. RICs are generated by plotting the intensity of a specific ion (or ions) over the chromatographic run time. This allows for the selective visualization of the elution profile of the target analyte, even in the presence of a high background. frontiersin.org

MRM is a highly sensitive and specific quantitative technique performed on triple quadrupole mass spectrometers. It involves monitoring a specific fragmentation reaction of the target analyte, where a precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This high degree of specificity minimizes interferences from the biological matrix, enabling accurate quantification of this compound at very low concentrations. frontiersin.org

Derivatization Strategies for Improved Analytical Sensitivity (e.g., Bacterial Cholesterol Oxidase Treatment, GP derivatisation)

To enhance the sensitivity and specificity of the analysis of this compound, various derivatization strategies are employed. These chemical modifications aim to improve the chromatographic behavior, ionization efficiency, and fragmentation characteristics of the analyte. nih.gov

A key two-step derivatization process involves the use of bacterial cholesterol oxidase followed by Girard P (GP) derivatization. nih.govmdpi.com Bacterial cholesterol oxidase is an enzyme that specifically oxidizes the 3β-hydroxyl group of sterols to a ketone. researchgate.netnih.gov This enzymatic conversion creates a carbonyl group that can then be targeted by the GP reagent. The subsequent reaction with GP introduces a permanent positive charge, significantly enhancing the ionization efficiency and, consequently, the detection sensitivity in LC-MS. psu.edu

| Derivatization Step | Reagent/Enzyme | Purpose |

| Oxidation | Bacterial Cholesterol Oxidase | Converts the 3β-hydroxyl group to a ketone. |

| Charge-Tagging | Girard's Reagent P (GP) | Introduces a permanent positive charge to enhance ionization. |

Application of Stable Isotope-Labeled Internal Standards (e.g., Deuterated this compound-d7) for Absolute Quantification

For the accurate and precise absolute quantification of this compound, the use of stable isotope-labeled internal standards is indispensable. researchgate.net These standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D).

While the specific synthesis of deuterated this compound-d7 is not widely documented in readily available literature, the principle of its application is well-established. A known amount of the deuterated standard is added to the sample at the beginning of the analytical procedure. It co-elutes with the endogenous, non-labeled analyte and experiences similar extraction efficiencies and ionization suppression effects. texilajournal.com By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, compensating for variations during sample preparation and analysis. The use of deuterated standards for other oxysterols, such as d7-24(R/S)-hydroxycholesterol, is a common practice in the field and demonstrates the utility of this approach. nih.gov

| Internal Standard Type | Key Feature | Advantage in Quantification |

| Stable Isotope-Labeled | Identical chemical properties to the analyte, but with a different mass. | Compensates for matrix effects and variations in sample preparation and analysis, leading to high accuracy and precision. |

Comprehensive Sample Preparation Techniques for Oxysterol Analysis in Complex Biological Matrices

The analysis of this compound in biological matrices such as plasma, serum, and tissues requires meticulous sample preparation to remove interfering substances and enrich the analyte of interest. researchgate.net A major challenge is the presence of high concentrations of cholesterol, which can interfere with the analysis and generate artificial oxysterols through auto-oxidation. nih.gov

A common and effective strategy involves a multi-step procedure that often begins with liquid-liquid extraction (LLE) or protein precipitation to remove the bulk of proteins and other macromolecules. frontiersin.orgnih.gov This is typically followed by solid-phase extraction (SPE) , which is a crucial step for separating the more polar oxysterols from the much less polar and highly abundant cholesterol. nih.govnih.gov Various SPE sorbents, such as C18 or hydrophilic-lipophilic balanced (HLB) phases, are used for this purpose. nih.gov The careful selection and optimization of the extraction solvents and SPE conditions are critical to ensure high recovery of this compound while efficiently removing interfering compounds. mdpi.com

| Sample Preparation Step | Technique | Purpose |

| Initial Extraction | Liquid-Liquid Extraction or Protein Precipitation | Removal of proteins and other macromolecules. |

| Purification and Enrichment | Solid-Phase Extraction | Separation of oxysterols from cholesterol and other interfering lipids. |

Research Synthesis and Derivatization Strategies for 3beta,5alpha,6beta Trihydroxycholestane Analogs

Laboratory Synthesis Approaches for Academic Investigation

The synthesis of 3β,5α,6β-Trihydroxycholestane and its stereoisomers is crucial for detailed biological and mechanistic studies. Laboratory approaches provide access to these compounds in pure form and sufficient quantities for academic research.

A key strategy for the synthesis of the complete set of eight cholestane-3,5,6-triol (B47416) stereoisomers, including the 3β,5α,6β-isomer, involves the stereoselective cleavage of diastereomerically pure 4,5-epoxycholestane-3,6-diols. nih.gov This method has been shown to produce the desired triols in high yields and on a multigram scale, often without the need for chromatographic purification. nih.gov The starting epoxides can be synthesized from cholesterol through a series of controlled oxidation and reduction steps.

Table 1: Stereoselective Synthesis of Cholestane-3,5,6-triol Stereoisomers

| Precursor | Reagent | Product |

|---|---|---|

| 4α,5α-Epoxycholestane-3β,6β-diol | LiAlH4 | 3β,5α,6β-Trihydroxycholestane |

| 4β,5β-Epoxycholestane-3α,6α-diol | LiAlH4 | 3α,5β,6α-Trihydroxycholestane |

Enzymatic Synthesis Pathways for Specific Stereoisomers

Enzymatic synthesis offers a highly specific route to particular stereoisomers of oxysterols, often mimicking their natural formation in biological systems. The biotransformation of cholesterol to 3β,5α,6β-Trihydroxycholestane has been observed in bovine adrenal cortex homogenates. researchgate.netresearchgate.net This process proceeds via an intermediate, 5α,6α-epoxycholestan-3β-ol (cholesterol α-epoxide). researchgate.netresearchgate.net

The enzymatic pathway involves the following key steps:

Epoxidation of Cholesterol: Cholesterol is first converted to cholesterol α-epoxide. This reaction can be mediated by cytochrome P-450-dependent monooxygenases. researchgate.net

Hydrolysis of the Epoxide: The resulting 5α,6α-epoxycholestan-3β-ol is then hydrolyzed by cholesterol epoxide hydrolase to yield 3β,5α,6β-Trihydroxycholestane . researchgate.net

This enzymatic approach is valuable for producing the specific 3β,5α,6β-stereoisomer and for studying the metabolic pathways involving this oxysterol.

Preparation of Stable Isotope-Labeled Derivatives for Mechanistic and Tracer Studies

Stable isotope-labeled derivatives of 3β,5α,6β-Trihydroxycholestane are indispensable tools for mechanistic and tracer studies, allowing for precise quantification in biological matrices and elucidation of metabolic fates.

A one-step synthesis of [14C]-cholestane-3β,5α,6β-triol has been reported, starting from commercially available [14C]-cholesterol. arkat-usa.org This method utilizes oxidation with periodic acid (HIO4), providing a direct route to the radiolabeled compound, which is crucial for investigating its role in various biological processes, including its potential involvement in cancer. arkat-usa.org

The preparation of deuterium-labeled steroids is another important strategy. While a specific protocol for the direct deuteration of 3β,5α,6β-Trihydroxycholestane is not extensively documented, general methods for steroid deuteration can be adapted. nih.govacs.org These methods often involve:

Catalytic H-D exchange: Using a palladium catalyst on carbon (Pd/C) in the presence of D2O can facilitate the exchange of hydrogen atoms for deuterium (B1214612) at specific positions. sigmaaldrich.com

Reductive deuteration: Using deuterated reducing agents like sodium borodeuteride (NaBD4) can introduce deuterium at specific sites. nih.gov

For instance, a general method for preparing [6,7,7-2H3] sterols starts from a Δ5-sterol, involves base-catalyzed exchange with D2O to introduce deuterium at C-7, and subsequent reduction of a 6-oxo group with sodium borodeuteride to introduce deuterium at C-6. nih.gov Such strategies could potentially be adapted for the synthesis of deuterated 3β,5α,6β-Trihydroxycholestane.

Design and Synthesis of Related Oxysterol Analogs for Structure-Activity Relationship Investigations

The design and synthesis of oxysterol analogs are critical for probing their structure-activity relationships (SAR) with biological targets. Such studies help in identifying the key structural features required for biological activity and in developing more potent and selective modulators of cellular pathways.

Table 2: Research Focus on Oxysterol Analogs and Their Biological Targets

| Research Area | Biological Target | Key Findings from Analog Synthesis |

|---|---|---|

| Hedgehog (Hh) Signaling Pathway | Smoothened (SMO) protein | Synthesis of various oxysterol analogs has identified potent activators of the Hh pathway, with modifications to the sterol side chain significantly impacting activity. nih.govacs.orgox.ac.uk |

For example, in the context of the Hedgehog signaling pathway, a known target for some oxysterols, synthetic analogs have been crucial in understanding the structural requirements for pathway activation. nih.govacs.org A revised synthetic route for 23(S)-hydroxycholesterol, a potent Hh pathway activator, was developed to facilitate in vivo studies. This new route also allowed for the synthesis of new analogs with varied stereochemistry at the C21 methyl group, leading to a deeper understanding of the SAR. nih.gov

Similarly, in the study of Niemann-Pick type C disease, the synthesis of various oxysterol derivatives has been instrumental. These studies have shown that certain oxysterols can act as pharmacological chaperones for the mutant NPC1 protein, correcting its localization and function. nih.gov The binding of these oxysterol analogs to a domain of NPC1 distinct from the N-terminal sterol-binding domain has suggested the existence of a second sterol-binding site. nih.gov

The synthesis of these analogs often involves multi-step organic chemistry procedures, starting from readily available sterol precursors and introducing modifications to the sterol nucleus or the side chain to explore the effects of these changes on biological activity.

Future Directions in 3beta,5alpha,6beta Trihydroxycholestane Research

Elucidation of Novel Metabolic Pathways and Regulatory Enzymes

Future investigations into the metabolism of 3beta,5alpha,6beta-Trihydroxycholestane are crucial for a comprehensive understanding of its biological functions. While it is known to be a downstream metabolite of cholesterol, the precise enzymatic pathways governing its formation and catabolism are not fully elucidated.

One established metabolic pathway for this compound involves its formation from cholesterol via the intermediate 5alpha,6alpha-epoxycholestan-3beta-ol (cholesterol-α-epoxide). This conversion is catalyzed by the sequential action of a cytochrome P450 monooxygenase and cholesterol epoxide hydrolase. In bovine adrenal cortex microsomes, the stereospecific 5alpha,6alpha-epoxidation of cholesterol is mediated by a P-450 enzyme, followed by the action of an epoxide hydratase to form the triol. nih.govresearchgate.net

Further metabolism of this compound has been observed in rats, where two major neutral metabolites have been identified as cholestane-3beta,5alpha-diol-6-one and a mixture of long-chain fatty acid esters of the parent triol. The formation of these metabolites suggests the involvement of dehydrogenase and acyltransferase enzymes, respectively.

Key enzymes implicated in the metabolism of this compound and their functions are summarized in the table below.

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |

| Cytochrome P450 | P-450 | Catalyzes the stereospecific 5alpha,6alpha-epoxidation of cholesterol. |

| Epoxide Hydrolase | Cholesterol Epoxide Hydrolase | Hydrates cholesterol-α-epoxide to form this compound. |

| Dehydrogenase | - | Potentially involved in the conversion of this compound to cholestane-3beta,5alpha-diol-6-one. |

| Acyltransferase | - | Potentially involved in the formation of fatty acid esters of this compound. |

Future research should focus on identifying the specific isozymes of cytochrome P450 and other enzymes involved in these pathways. Moreover, the regulatory mechanisms governing the expression and activity of these enzymes, such as transcriptional regulation by nuclear receptors and post-translational modifications, warrant thorough investigation. Unraveling these novel metabolic routes and their regulation will provide a more complete picture of the lifecycle of this compound and its metabolic fate in different tissues and disease states.

Comprehensive Investigation of Signaling Cascades and Cellular Crosstalk

The signaling roles of this compound are an area of intense research, with evidence pointing to its involvement in critical cellular processes such as apoptosis and oxidative stress.

Studies have demonstrated that this compound can induce the generation of reactive oxygen species (ROS) in various cell types, including vascular smooth muscle cells and isolated liver mitochondria. nih.gov This increase in ROS can lead to mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore, a decrease in mitochondrial membrane potential, and the release of cytochrome c, ultimately culminating in apoptosis. nih.gov The pro-apoptotic effects of this oxysterol are further supported by observations of increased apoptosis in calcifying vascular smooth muscle cells upon treatment with this compound. nih.gov

The signaling effects of this compound are summarized in the table below.

| Cellular Process | Effect of this compound | Key Molecular Events |

| Oxidative Stress | Induction of Reactive Oxygen Species (ROS) | Increased production of O2- and H2O2. |

| Mitochondrial Function | Mitochondrial Dysfunction | Opening of mitochondrial permeability transition pore, decreased membrane potential, cytochrome c release. |

| Apoptosis | Induction of Apoptosis | Activation of apoptotic pathways secondary to mitochondrial dysfunction. |

| Vascular Calcification | Promotion of Calcification | Increased calcifying nodule formation, calcium deposition, and alkaline phosphatase activity. nih.gov |

Future research should aim to dissect the upstream and downstream components of the signaling cascades initiated by this compound. This includes identifying the specific cellular receptors or sensors that interact with this oxysterol, as well as the downstream kinases, phosphatases, and transcription factors that mediate its effects. Furthermore, understanding the crosstalk between this compound-induced signaling and other major cellular pathways, such as inflammatory and metabolic signaling, will provide a more holistic view of its physiological and pathological roles.

Development of this compound as a Diagnostic Biomarker in Clinical Settings

This compound has emerged as a valuable biomarker for the diagnosis of certain lysosomal storage disorders, most notably Niemann-Pick disease type C (NPC). Elevated levels of this oxysterol in plasma or serum are a hallmark of NPC, a rare genetic disorder characterized by the accumulation of cholesterol and other lipids in various tissues. The measurement of this compound can aid in the early diagnosis and monitoring of this debilitating disease.

The clinical utility of this compound as a biomarker for NPC is highlighted by the development of sensitive and specific analytical methods for its quantification, such as gas chromatography-mass spectrometry (GC-MS).

Future efforts in this area should focus on several key aspects. Firstly, there is a need to standardize and validate analytical methods for the measurement of this compound across different clinical laboratories to ensure consistency and comparability of results. Secondly, further studies are required to establish the diagnostic and prognostic value of this biomarker in a broader range of lysosomal storage disorders and other conditions associated with altered cholesterol metabolism. Finally, the development of less invasive and more cost-effective methods for the routine screening of at-risk populations could significantly improve the early detection of these disorders.

Exploration of Therapeutic Targets and Interventions Modulated by this compound

The involvement of this compound in pathological processes such as vascular calcification and apoptosis suggests that targeting its metabolic pathways or signaling cascades could offer novel therapeutic opportunities.

For instance, in the context of vascular calcification, where this compound has been shown to promote the process, interventions aimed at reducing its levels or blocking its downstream effects could be beneficial. This could involve the development of specific inhibitors for the enzymes involved in its synthesis, such as the relevant cytochrome P450 isozymes.

Potential therapeutic strategies targeting this compound are outlined below.

| Therapeutic Strategy | Potential Target | Rationale |

| Inhibition of Synthesis | Cytochrome P450 isozymes, Cholesterol Epoxide Hydrolase | To reduce the production of this compound in pathological conditions. |

| Modulation of Signaling | Downstream signaling molecules (e.g., kinases, transcription factors) | To counteract the pro-apoptotic and pro-calcificatory effects of the oxysterol. |

| Enhancement of Catabolism | Enzymes involved in the degradation of this compound | To increase the clearance of the oxysterol and reduce its accumulation. |

Future research should focus on the identification and validation of specific molecular targets within the this compound metabolic and signaling pathways. The development and testing of small molecule inhibitors or other therapeutic modalities targeting these pathways in preclinical models of disease will be a critical step towards translating these findings into clinical applications.

Advancement of Methodologies for In Vivo Oxysterol Profiling and Imaging

The ability to accurately measure and visualize the distribution of this compound and other oxysterols in vivo is essential for understanding their roles in health and disease. Current methods for oxysterol analysis often rely on the extraction of lipids from tissues or biofluids, followed by analysis using techniques such as GC-MS or liquid chromatography-mass spectrometry (LC-MS).

Recent advancements in mass spectrometry imaging (MSI) offer the potential to map the spatial distribution of oxysterols directly in tissue sections. zenodo.org Techniques such as matrix-assisted laser desorption/ionization (MALDI)-MSI and desorption electrospray ionization (DESI)-MSI can provide detailed information on the localization of these molecules within complex biological samples. biorxiv.orgnih.gov However, the low abundance and challenging ionization of sterols can present analytical hurdles. biorxiv.orgnih.gov To overcome these, methods involving on-tissue derivatization have been developed to enhance the sensitivity of detection. biorxiv.orgnih.gov

Future research in this area should focus on the development of more sensitive and specific probes for the in vivo imaging of this compound. This could include the design of novel fluorescent or radioactive tracers that can be used with imaging modalities such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Furthermore, the refinement of MSI techniques to improve spatial resolution and quantification will be crucial for obtaining a more detailed understanding of the subcellular distribution of this important oxysterol.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying 3β,5α,6β-Trihydroxycholestane in biological matrices?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to achieve specificity and sensitivity. Deuterated internal standards (e.g., [²H₅]-labeled analogs) are critical for correcting matrix effects and ensuring accuracy . Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is also effective for volatile derivatives. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can resolve stereochemical configurations (e.g., distinguishing 3β from 3α hydroxyl groups) .

Q. How is 3β,5α,6β-Trihydroxycholestane synthesized for experimental use?

- Methodological Answer : Chemical synthesis typically involves selective oxidation of cholesterol derivatives. For example, epoxidation of cholesterol at the 5,6-position followed by acid-catalyzed hydrolysis yields 3β,5α,6β-Trihydroxycholestane. Purification via silica gel chromatography and crystallization in ethanol/water mixtures ensures high purity (>95%) . Enzymatic routes using cytochrome P450 enzymes (e.g., CYP27A1) can also produce hydroxylated derivatives but require optimization of reaction conditions (pH, cofactors) .

Q. What are the primary biological roles of 3β,5α,6β-Trihydroxycholestane in lipid metabolism?

- Methodological Answer : This oxysterol is implicated in bile acid biosynthesis and cholesterol homeostasis. In vitro studies using hepatocyte models show it modulates liver X receptor (LXR) activity, influencing genes like ABCA1 (cholesterol efflux) and SREBP-1c (lipid synthesis). Radiolabeled tracers (e.g., ³H or ¹⁴C) are used to track metabolic flux in vivo .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3β vs. 3α hydroxylation) affect the biological activity of 3β,5α,6β-Trihydroxycholestane?

- Methodological Answer : Stereochemistry dictates receptor binding affinity. For instance, 3β-hydroxyl groups enhance LXR activation compared to 3α analogs. Computational docking studies (e.g., AutoDock Vina) combined with site-directed mutagenesis of LXR ligand-binding domains can identify critical hydrogen-bonding interactions. Comparative assays (e.g., luciferase reporter systems) quantify transcriptional activity differences .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for 3β,5α,6β-Trihydroxycholestane?

- Methodological Answer : Discrepancies may arise from cell type-specific responses or impurity artifacts. Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) and validate compound purity via LC-HRMS. Dose-response curves (0.1–100 µM) with controls (e.g., cholesterol, other oxysterols) clarify specificity. Mechanistic studies (e.g., siRNA knockdown of LXR or apoptosis markers) isolate pathways .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the metabolic fate of 3β,5α,6β-Trihydroxycholestane in vivo?

- Methodological Answer : Synthesize ¹³C-labeled analogs via enzymatic incorporation or chemical synthesis (e.g., using ¹³C-cholesterol precursors). Administer labeled compounds to animal models (e.g., mice) and analyze tissues/biofluids using LC-MS/MS. Isotope tracing identifies metabolites (e.g., sulfated or glucuronidated derivatives) and quantifies turnover rates. Stable isotope-resolved metabolomics (SIRM) maps pathway engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.